(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 2092516-77-1
VCID: VC3148686
InChI: InChI=1S/C10H13N3S/c1-2-13-9(6-11)5-10(12-13)8-3-4-14-7-8/h3-5,7H,2,6,11H2,1H3
SMILES: CCN1C(=CC(=N1)C2=CSC=C2)CN
Molecular Formula: C10H13N3S
Molecular Weight: 207.3 g/mol

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

CAS No.: 2092516-77-1

Cat. No.: VC3148686

Molecular Formula: C10H13N3S

Molecular Weight: 207.3 g/mol

* For research use only. Not for human or veterinary use.

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine - 2092516-77-1

Specification

CAS No. 2092516-77-1
Molecular Formula C10H13N3S
Molecular Weight 207.3 g/mol
IUPAC Name (2-ethyl-5-thiophen-3-ylpyrazol-3-yl)methanamine
Standard InChI InChI=1S/C10H13N3S/c1-2-13-9(6-11)5-10(12-13)8-3-4-14-7-8/h3-5,7H,2,6,11H2,1H3
Standard InChI Key XRGUVMOCEWVHIZ-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)C2=CSC=C2)CN
Canonical SMILES CCN1C(=CC(=N1)C2=CSC=C2)CN

Introduction

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including those with thiophene moieties, are typically synthesized through multi-step organic reactions. A common method involves the cyclization of appropriate precursors, such as hydrazines reacting with aldehydes to form the pyrazole ring. For compounds like (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, the synthesis might involve:

  • Cyclization: Ethyl hydrazine reacts with thiophene-3-carbaldehyde to form the pyrazole ring.

  • Introduction of the Aminomethyl Group: This could involve a reduction reaction followed by amination steps using solvents like ethanol or dimethylformamide and catalysts such as palladium on carbon.

Biological Activities

Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a thiophene ring can enhance these activities due to its ability to interact with biological macromolecules. For instance, similar compounds have shown activity against various pathogens:

CompoundActivityTarget Pathogens
Pyrazole derivativesModerate to significantGram-positive and Gram-negative bacteria

Potential Applications

Given the structural features of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, it may exhibit similar biological activities to other pyrazole derivatives. Its potential applications could include:

  • Medicinal Chemistry: As a building block for synthesizing compounds with antimicrobial or anticancer properties.

  • Pharmaceutical Research: Investigating its interaction with biological targets to develop new therapeutic agents.

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